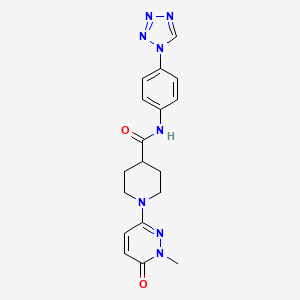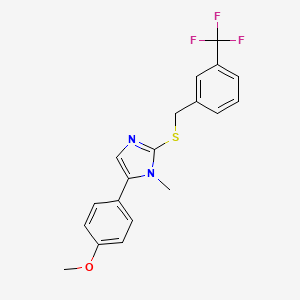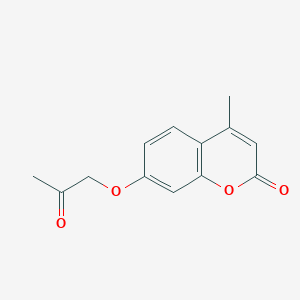
4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
Vue d'ensemble
Description
“4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with the molecular formula C18H20O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one” is represented by the linear formula C18H20O4 . The molecular weight of this compound is 300.358 .Applications De Recherche Scientifique
Synthesis of Thiazolidin-4-Ones Research demonstrates the use of a compound structurally related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one in the synthesis of thiazolidin-4-ones. This process involves the reaction with ethyl bromoacetate and subsequent steps leading to the formation of Schiff’s bases and thiazolidin-3-yl derivatives (Čačić et al., 2009).
Probe for Detection of Cr3+ Ions A derivative of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been used to synthesize a highly sensitive probe for detecting chromium (Cr3+) ions. This probe exhibits a significant change in fluorescence upon binding to Cr3+ ions, making it useful for detecting these ions in living cells (Mani et al., 2018).
Crystal Structure Analysis The crystal structure of a compound closely related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been analyzed, providing insights into its molecular configuration and potential interactions (Manolov et al., 2008).
Antimicrobial Activity Derivatives of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one have been synthesized and tested for antimicrobial activity. These studies have shown significant inhibitory effects against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Al-Rifai et al., 2011).
Non-Linear Optical Properties Research into the non-linear optical (NLO) properties of chromene derivatives, including those structurally related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, has been conducted. These studies reveal potential applications in the field of photonics and optoelectronics (Arif et al., 2022).
Propriétés
IUPAC Name |
4-methyl-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXKSUGBAZZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Synthesis routes and methods
Procedure details









Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)
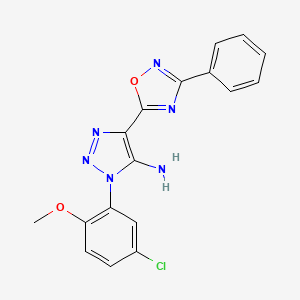
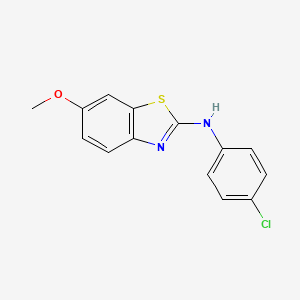
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
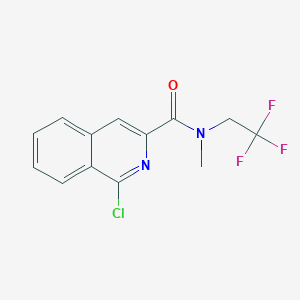
![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)
![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)
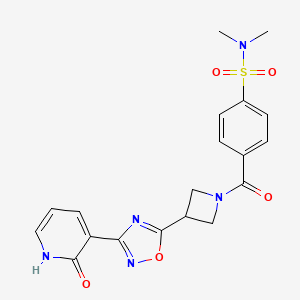
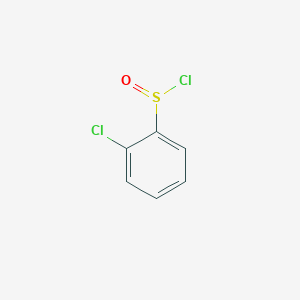
![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)
